molecular formula C8H7F2N B1318071 5,6-Difluoroindoline CAS No. 954255-04-0

5,6-Difluoroindoline

Cat. No. B1318071
CAS RN: 954255-04-0
M. Wt: 155.14 g/mol
InChI Key: UTLQGTYJQQKXMQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5,6-Difluoroindoline is represented by the InChI code 1S/C8H7F2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4,11H,1-2H2 . This indicates the presence of 8 carbon atoms, 7 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom in the molecule.


Physical And Chemical Properties Analysis

5,6-Difluoroindoline is a white to yellow or gray solid . It should be stored in a refrigerator under inert gas (nitrogen or Argon) at 2–8 °C .

Mechanism of Action

The mechanism of action of 5,6-Difluoroindoline is not specified in the sources I found. It’s worth noting that the mechanism of action for a compound can vary depending on its application and the context in which it is used .

Safety and Hazards

5,6-Difluoroindoline is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5,6-difluoro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLQGTYJQQKXMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC(=C(C=C21)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588590
Record name 5,6-Difluoro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Difluoroindoline

CAS RN

954255-04-0
Record name 5,6-Difluoro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an argon atmosphere 0.30 g (1.8 mmol) 5,6-difluoroxindole were dissolved in 10 mL THF and 3.0 mL of a 1 molar borane solution in THF were added dropwise. Then the reaction mixture was heated to 70° C. for 2 h and then cooled. After mixing with 3 mL MeOH another 5 mL of a 4N aqueous hydrochloric acid solution were added and the mixture was refluxed for 1 h. The organic phase was evaporated down, the aqueous phase was washed with DCM and then made alkaline with a 4N aqueous sodium hydroxide solution and extracted several times with EtOAc. The combined organic phases were dried on sodium sulphate, filtered and evaporated down.
Quantity
0.3 g
Type
reactant
Reaction Step One
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Quantity
10 mL
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step Two
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Quantity
3 mL
Type
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Difluoroindoline
Reactant of Route 2
5,6-Difluoroindoline
Reactant of Route 3
5,6-Difluoroindoline
Reactant of Route 4
5,6-Difluoroindoline
Reactant of Route 5
5,6-Difluoroindoline
Reactant of Route 6
5,6-Difluoroindoline

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